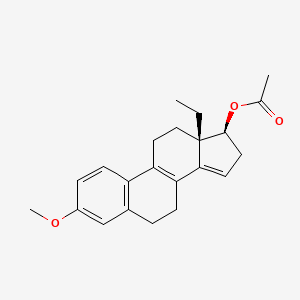

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate

Description

Properties

Molecular Formula |

C22H26O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H26O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8-9,13,21H,4-5,7,10-12H2,1-3H3/t21-,22-/m0/s1 |

InChI Key |

PPOUPUKRVJUOAF-VXKWHMMOSA-N |

Isomeric SMILES |

CC[C@]12CCC3=C(C1=CC[C@@H]2OC(=O)C)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CCC12CCC3=C(C1=CCC2OC(=O)C)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.

Methoxylation: Addition of a methoxy group (-OCH3) to the structure.

Esterification: Formation of the acetate ester by reacting the hydroxyl group with acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate has several scientific research applications:

Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate

- CAS No.: 2911-81-1

- Molecular Formula : C₂₂H₂₆O₃

- Molecular Weight : 338.44 g/mol

- Synonyms: Includes (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol acetate, Gona-1,3,5(10),8,14-pentaen-17β-ol-13-ethyl-3-methoxy acetate .

Chemical Properties :

- Structure : Features a pentaen system (five double bonds) at positions 1,3,5(10),8,14, with a 13-ethyl substituent, 3-methoxy group, and 17β-acetate moiety .

- Stereochemistry : The 17β configuration is critical for its biological activity and synthetic utility .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Key Comparative Analysis

Structural Differences :

Double Bond Systems: The target compound has a pentaen system (positions 1,3,5(10),8,14), distinguishing it from tetraen (1,3,5(10),8) and trien (1,3,5(10)) analogs .

Functional Groups: The 17β-acetate group in the target compound improves lipid solubility compared to the 17β-OH in the tetraen analog (CAS 7443-72-3), influencing pharmacokinetics . Ethylmetrienone (CAS 848-04-4) lacks the 17-OH/acetate group, featuring a 17-ketone instead, which reduces estrogenic activity but enhances stability during synthesis .

Notes on Handling and Regulatory Status

- Regulatory Status : Classified as a controlled product ; permits or BSL certification may be required for purchase .

- Storage : Requires refrigeration and has a short shelf life ; confirm expiry dates before use .

- Synthesis Challenges : The pentaen system’s instability necessitates precise reaction conditions to avoid polymerization or degradation .

Biological Activity

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate (CAS Number: 2911-81-1) is a synthetic compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C22H28O3, with a molecular weight of 340.46 g/mol. The compound features a unique structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H28O3 |

| Molecular Weight | 340.46 g/mol |

| CAS Number | 2911-81-1 |

| IUPAC Name | [(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl] acetate |

| Density | Not specified |

Biological Activity

Research indicates that 13-Ethyl-3-methoxygona exhibits several biological activities:

1. Antitumor Activity

Studies have shown that derivatives of gonane compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related compounds could inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

2. Hormonal Activity

As a steroid derivative, this compound may exhibit estrogenic activity. Research has indicated that similar structures can bind to estrogen receptors and modulate gene expression related to reproductive health .

3. Immunomodulatory Effects

Preliminary studies suggest potential immunomodulatory effects of the compound. It has been explored as a reactant in synthesizing new immunogens for contraceptive agents like levonorgestrel .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer properties of gonane derivatives, including 13-Ethyl-3-methoxygona. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with varying concentrations of the compound over 48 hours. The IC50 value was determined to be around 15 µM.

Case Study 2: Estrogen Receptor Binding

Another study evaluated the binding affinity of similar compounds to estrogen receptors using competitive radiolabeled assays. The results indicated that certain analogs had comparable binding affinities to estradiol, suggesting potential therapeutic applications in hormone-related disorders.

Research Findings

Recent findings highlight the diverse biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.